

Technical Guide: Solubility Profile of 4-Iodo-2,6-dimethylaniline

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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylaniline

Cat. No.: B1296278

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Introduction

4-Iodo-2,6-dimethylaniline is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry as a critical intermediate for synthesizing various therapeutic agents, including the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.^[1]^[2]^[3] A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physical properties of **4-iodo-2,6-dimethylaniline** and offers a predictive analysis of its solubility based on its molecular structure. Furthermore, this document outlines detailed experimental protocols for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of **4-iodo-2,6-dimethylaniline** is presented in Table 1. These properties are crucial in predicting its solubility behavior.

Table 1: Physicochemical Properties of **4-iodo-2,6-dimethylaniline**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ IN	[4]
Molecular Weight	247.08 g/mol	[4]
Appearance	White to off-white crystalline solid	[4]
Melting Point	52-53 °C	[5]
Boiling Point	290.6 ± 28.0 °C at 760 mmHg	[5]
Density	1.7 ± 0.1 g/cm ³	[5]
pKa (Predicted)	3.51 ± 0.10	[4]

Predicted Solubility Profile

While specific quantitative solubility data for **4-iodo-2,6-dimethylaniline** in various organic solvents is not readily available in the literature, a qualitative prediction can be made based on its molecular structure and the principle of "like dissolves like."

The molecule possesses a nonpolar aromatic ring substituted with two methyl groups and a large, polarizable iodine atom, which contribute to its lipophilicity. The primary amine group introduces polarity and the capacity for hydrogen bonding. However, the steric hindrance from the two ortho-methyl groups may impede solvation of the amine group. The lone pair of electrons on the nitrogen atom is also delocalized into the aromatic ring, reducing its basicity and hydrogen bonding capability.[6]

Based on these structural features, a predicted solubility profile in common laboratory solvents is presented in Table 2.

Table 2: Predicted Solubility of **4-iodo-2,6-dimethylaniline** in Common Solvents

Solvent Class	Solvent Examples	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Sparingly Soluble to Soluble	The amino group can form hydrogen bonds, but the large hydrophobic backbone limits solubility. Solubility is expected to be low in water but increase in alcohols. [4] [7]
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Soluble to Very Soluble	The polar nature of these solvents can interact with the dipole moment of the molecule, and the absence of strong hydrogen bonding networks in the solvent allows for effective solvation.
Nonpolar Aromatic	Toluene, Benzene	Soluble to Very Soluble	The aromatic ring of the solute will have favorable π - π stacking interactions with the aromatic solvents. [8]
Halogenated	Dichloromethane, Chloroform	Soluble to Very Soluble	The polar C-Cl bonds in the solvents can induce dipole interactions with the solute.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Moderately Soluble to Soluble	These solvents are weakly polar and can solvate the molecule, but to a lesser extent

than more polar
aprotic solvents.

Nonpolar Aliphatic

Hexane, Heptane

Sparingly Soluble to
Insoluble

The significant polarity
of the amine group
and the overall
molecular dipole will
likely result in poor
solubility in nonpolar
aliphatic solvents.[8]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly used for determining the solubility of solid organic compounds.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of saturated solution.[9][10]

4.1.1 Materials and Equipment

- **4-Iodo-2,6-dimethylaniline**
- Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)
- Analytical balance (± 0.0001 g)
- Thermostatic shaker or water bath
- Vials with screw caps
- Syringe filters (0.45 μm)
- Volumetric flasks

- Oven

4.1.2 Procedure

- Add an excess amount of **4-iodo-2,6-dimethylaniline** to a vial containing a known volume of the selected solvent.
- Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.
- Record the exact volume of the filtered saturated solution.
- Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.
- Weigh the container with the dried solute.
- Calculate the solubility in g/100 mL or mol/L.

UV-Vis Spectroscopic Method

This method is suitable for compounds that exhibit UV absorbance and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.[\[11\]](#)[\[12\]](#)[\[13\]](#)

4.2.1 Materials and Equipment

- **4-iodo-2,6-dimethylaniline**
- Selected solvents (UV-grade)
- UV-Vis spectrophotometer

- Quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance
- Thermostatic shaker
- Syringe filters (0.45 μm)

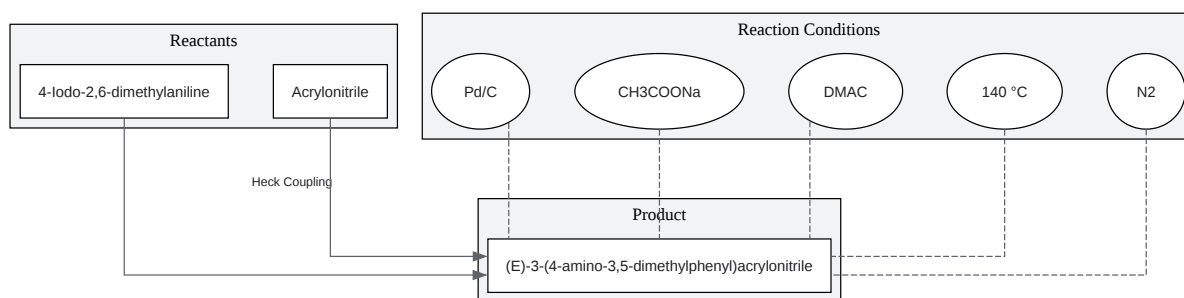
4.2.2 Procedure

- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a stock solution of **4-iodo-2,6-dimethylaniline** of known concentration in the chosen solvent.
 - Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
- Preparation of Saturated Solution:
 - Follow steps 1-4 of the gravimetric method (Section 4.1.2).
- Analysis:
 - Withdraw a sample of the clear supernatant and filter it through a 0.45 μm syringe filter.
 - Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .

- Use the calibration curve equation to calculate the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of a Key Synthetic Workflow

4-Iodo-2,6-dimethylaniline is a pivotal intermediate in the synthesis of the antiretroviral drug Rilpivirine. The following diagram illustrates a critical step in this synthesis, the Heck coupling reaction of **4-iodo-2,6-dimethylaniline** with acrylonitrile to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[1]



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Caption: Heck coupling of **4-iodo-2,6-dimethylaniline**.

Conclusion

While quantitative solubility data for **4-iodo-2,6-dimethylaniline** is currently sparse in public literature, its molecular structure suggests good solubility in a range of common polar aprotic, aromatic, and halogenated organic solvents, with limited solubility in water and nonpolar aliphatic solvents. For drug development and process chemistry applications, it is imperative that the solubility is determined experimentally. The gravimetric and UV-Vis spectroscopic

methods detailed in this guide provide robust and reliable means to quantify the solubility of **4-iodo-2,6-dimethylaniline** in various solvent systems. This information is critical for optimizing reaction conditions, developing efficient purification strategies, and enabling formulation studies.

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